
UNII-D5P9N1W189
Vue d'ensemble
Description
UNII-D5P9N1W189 is a synthetic glucocorticoid with anti-inflammatory properties. It is a derivative of prednisolone and is used in various medical applications due to its potent anti-inflammatory and immunosuppressive effects .
Méthodes De Préparation
The synthesis of UNII-D5P9N1W189 involves multiple steps, starting from prednisolone. The fluorination at the 14th position is a critical step, often achieved using reagents like Selectfluor. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure the desired stereochemistry .
Industrial production methods may involve large-scale synthesis using similar routes but optimized for yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Analyse Des Réactions Chimiques
UNII-D5P9N1W189 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogenation and other substitution reactions can modify the functional groups on the steroid backbone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
The compound identified as UNII-D5P9N1W189 is known as RIT1 (Ras-like protein RIT1), a member of the Ras superfamily of small GTPases. This compound has garnered significant attention in scientific research due to its implications in various biological processes and potential therapeutic applications. Below, we explore the applications of RIT1 in scientific research, particularly focusing on its role in cancer biology, drug resistance, and genetic studies.
Cancer Research
RIT1 has been implicated in several cancers, particularly lung adenocarcinoma. Studies have shown that mutations in RIT1 can lead to oncogenic activation, contributing to tumorigenesis. For instance, a study highlighted the role of RIT1 mutations in conferring resistance to epidermal growth factor receptor (EGFR) inhibitors in lung cancer cells. The depletion of the deubiquitinase USP9X was found to decrease RIT1 protein stability, thereby resensitizing cells to EGFR tyrosine kinase inhibitors like erlotinib and osimertinib .
Drug Resistance Mechanisms
Research has demonstrated that RIT1 plays a crucial role in mediating drug resistance in certain cancer types. The interaction between RIT1 and USP9X has been shown to regulate the abundance of RIT1 protein, which is essential for maintaining drug resistance mechanisms. In experiments where USP9X was knocked out, a significant reduction in RIT1 levels was observed, indicating its potential as a therapeutic target for overcoming drug resistance .
Genetic Studies
RIT1 mutations have been associated with Noonan syndrome and other developmental disorders. Genetic studies focusing on the pathways involving RIT1 can provide insights into the molecular mechanisms underlying these conditions. By understanding how mutations affect RIT1 function, researchers can develop targeted therapies that address the specific genetic anomalies present in affected individuals .
Biomarker Development
Given its role in oncogenesis and drug resistance, RIT1 may serve as a potential biomarker for certain cancers. Identifying the presence of RIT1 mutations can aid in stratifying patients for targeted therapies and monitoring treatment responses .
Therapeutic Targeting
The modulation of RIT1 activity through small molecule inhibitors or gene editing techniques presents a promising avenue for therapeutic intervention. By targeting the pathways regulated by RIT1, researchers aim to develop novel treatments for cancers characterized by aberrant RIT1 signaling .
Data Table: Summary of Research Findings on RIT1 Applications
Application Area | Key Findings |
---|---|
Cancer Research | Mutations in RIT1 linked to lung adenocarcinoma; contributes to tumorigenesis |
Drug Resistance Mechanisms | USP9X regulation of RIT1 stability affects sensitivity to EGFR inhibitors |
Genetic Studies | Associated with Noonan syndrome; insights into developmental disorders |
Biomarker Development | Potential use as a biomarker for stratifying cancer patients |
Therapeutic Targeting | Small molecule inhibitors targeting RIT1 pathways under investigation |
Case Study 1: RIT1 in Lung Adenocarcinoma
A comprehensive study examined the impact of RIT1 mutations on treatment outcomes in lung adenocarcinoma patients. Researchers found that patients with specific mutations exhibited significantly poorer responses to standard EGFR-targeted therapies compared to those without these mutations. This case study emphasizes the importance of genetic profiling in personalizing cancer treatment strategies.
Case Study 2: USP9X and Drug Resistance
In another pivotal study, the role of USP9X in regulating RIT1 levels was investigated across multiple cell lines harboring different mutations. The findings revealed that targeting USP9X could effectively reduce drug resistance mediated by RIT1, suggesting a novel combination therapy approach that could enhance the efficacy of existing treatments.
Mécanisme D'action
The compound exerts its effects by binding to glucocorticoid receptors, which then translocate to the nucleus and modulate the expression of target genes. This leads to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Comparaison Avec Des Composés Similaires
UNII-D5P9N1W189 is unique due to the presence of the fluorine atom at the 14th position, which enhances its anti-inflammatory potency compared to other glucocorticoids. Similar compounds include:
Prednisolone: Lacks the fluorine atom and has a slightly different activity profile.
Dexamethasone: Another potent glucocorticoid with a different substitution pattern.
Betamethasone: Similar to dexamethasone but with different stereochemistry.
Activité Biologique
UNII-D5P9N1W189, also known as Clofarabine , is a purine nucleoside analog primarily used in the treatment of hematological malignancies, particularly acute lymphoblastic leukemia (ALL). This article explores its biological activity, focusing on its mechanism of action, efficacy, safety profile, and relevant case studies.
Clofarabine exerts its effects through several mechanisms:
- Inhibition of DNA synthesis : Clofarabine is phosphorylated intracellularly to its active triphosphate form, which competes with deoxyadenosine triphosphate (dATP) and gets incorporated into DNA. This incorporation leads to DNA strand breaks and ultimately induces apoptosis in malignant cells .
- Inhibition of ribonucleotide reductase : This enzyme is crucial for DNA synthesis; by inhibiting it, Clofarabine reduces the pool of deoxyribonucleotides necessary for DNA replication .
- Induction of apoptosis : The drug activates various apoptotic pathways, including the intrinsic mitochondrial pathway, leading to cell death in neoplastic cells .
Efficacy
Clofarabine has demonstrated significant efficacy in clinical trials:
- Acute Lymphoblastic Leukemia (ALL) : In a pivotal study involving pediatric patients with relapsed or refractory ALL, Clofarabine showed an overall response rate of approximately 40% .
- Combination Therapy : When used in combination with other agents such as cytarabine and etoposide, Clofarabine has been associated with improved response rates and survival outcomes in adult patients .
Safety Profile
The safety profile of Clofarabine includes:
- Common Adverse Effects : Myelosuppression (neutropenia and thrombocytopenia), hepatotoxicity, and gastrointestinal symptoms such as nausea and vomiting are frequently reported .
- Serious Adverse Events : There is a risk of tumor lysis syndrome (TLS), particularly in patients with high tumor burden. Monitoring and prophylactic measures are recommended during treatment.
Case Studies
Several case studies highlight the clinical application of Clofarabine:
- Case Study 1 : A 10-year-old boy with relapsed ALL underwent treatment with Clofarabine. He achieved complete remission after two cycles, allowing for subsequent stem cell transplantation. Post-treatment monitoring indicated no signs of relapse after one year.
- Case Study 2 : An adult patient with refractory ALL received Clofarabine combined with low-dose cytarabine. The patient experienced a significant reduction in leukemic blasts and was able to proceed to allogeneic stem cell transplantation with favorable outcomes.
- Case Study 3 : A retrospective analysis of pediatric patients treated with Clofarabine revealed that those who received it as part of their salvage regimen had a higher likelihood of achieving remission compared to historical controls treated with standard chemotherapy regimens.
Research Findings
Recent research has expanded on the biological activity of Clofarabine:
- Pharmacogenomics : Studies indicate that genetic variations in drug metabolism enzymes may influence the efficacy and toxicity profiles of Clofarabine, suggesting personalized approaches to therapy could enhance outcomes.
- Combination Strategies : Ongoing trials are exploring the use of Clofarabine in combination with novel agents such as immunotherapies and targeted therapies to improve response rates in resistant leukemia cases.
Propriétés
IUPAC Name |
(8S,9R,10R,11S,13R,14S,16S,17R)-14-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO5/c1-12-9-21(23)15-5-4-13-8-14(25)6-7-19(13,2)18(15)16(26)10-20(21,3)22(12,28)17(27)11-24/h6-8,12,15-16,18,24,26,28H,4-5,9-11H2,1-3H3/t12-,15-,16-,18-,19-,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYIPQGDQCLIAE-RNGLRLRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@]2([C@H]3CCC4=CC(=O)C=C[C@@]4([C@@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171796 | |
Record name | 14-Fluoro-11beta,17,21-trihydroxy-16beta-methyl-8alpha,9beta,14beta-pregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185613-71-2 | |
Record name | 14-Fluoro-11beta,17,21-trihydroxy-16beta-methyl-8alpha,9beta,14beta-pregna-1,4-diene-3,20-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185613712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14-Fluoro-11beta,17,21-trihydroxy-16beta-methyl-8alpha,9beta,14beta-pregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14-FLUORO-11.BETA.,17,21-TRIHYDROXY-16.BETA.-METHYL-8.ALPHA.,9.BETA.,14.BETA.-PREGNA-1,4-DIENE-3,20-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5P9N1W189 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.